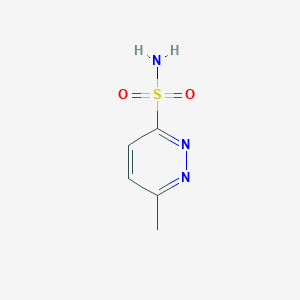
N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The thiazole ring is aromatic as it contains 4 π electrons from two double bonds and one from a nitrogen lone pair. They are planar and, therefore, conjugated, following the 4n+2 rule of aromaticity . Thiazole and its derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with thioamide or thiourea . The exact synthesis process for “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure analysis of “this compound” is not specified in the sources I have access to.Chemical Reactions Analysis
Thiazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions . The specific chemical reactions involving “this compound” are not detailed in the sources I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, functional groups, and structure . The specific physical and chemical properties of “this compound” are not detailed in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Effects
N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide and its derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. These compounds were found to exhibit promising activity in various models, with some derivatives demonstrating significant reduction in seizure activity and offering neuroprotection by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a reduction in neuronal damage and oxidative stress (Hassan, Khan, & Amir, 2012).
Anti-inflammatory and Analgesic Activities
Research into thiazole derivatives, including this compound, has shown these compounds to possess anti-inflammatory and analgesic activities. Studies indicate that some of these derivatives can significantly reduce inflammation and pain in animal models, suggesting their potential use in treating conditions associated with inflammation and pain (Sondhi, Singh, Johar, & Kumar, 2005).
Anticancer Properties
Thiazole derivatives, including those related to this compound, have been investigated for their anticancer properties. Some compounds have shown potent anticancer activity against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Anti-HCV and Antioxidant Effects
Studies on this compound derivatives have explored their potential as anti-HCV (Hepatitis C virus) and antioxidant agents. Some derivatives have shown modest activity against the HCV NS5B RNA-dependent RNA polymerase, suggesting a possible therapeutic role against HCV infection. Additionally, these compounds exhibited antioxidant properties, which could contribute to their therapeutic effects (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Herbicidal Activity
The application of this compound derivatives extends into agriculture, where some compounds have been designed and synthesized for their herbicidal activities. These compounds have shown inhibitory effects on the growth of various weeds, indicating their potential use in weed management strategies (Duan, Zhao, & Zhang, 2010).
Wirkmechanismus
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The exact mechanism of action of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not specified in the sources I have access to.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-10-13-11-20-15(16-13)17-14(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCUENJQHWYUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)
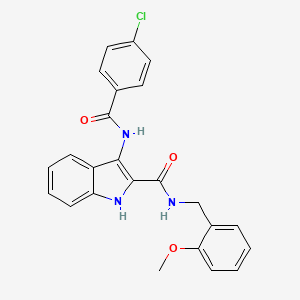
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)
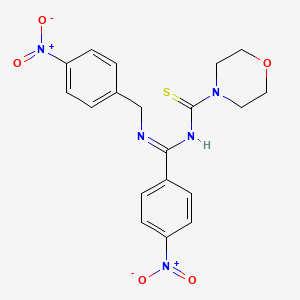
![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2750059.png)
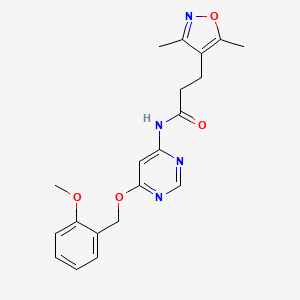
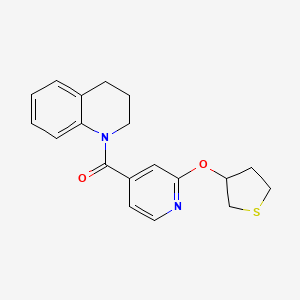
![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)
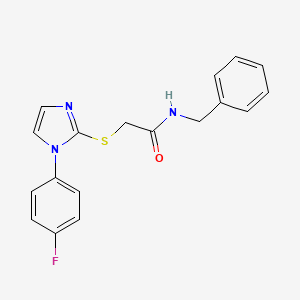

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)
